molecular formula C15H10N2O2 B8292419 6-Nitro-2-phenylquinoline

6-Nitro-2-phenylquinoline

Cat. No.: B8292419
M. Wt: 250.25 g/mol
InChI Key: QGJPWQJZBMPMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

Mechanism of Action
6-Nitro-2-phenylquinoline derivatives have been primarily investigated for their role as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their involvement in gene expression modulation. The inhibition of HDACs can lead to antiproliferative effects in cancer cell lines.

Case Study: Anticancer Effects

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a selective action against tumor cells.

In Vitro Studies
Research has shown that 6-nitro derivatives exhibit significant cytotoxic activity against various carcinoma cell lines. For example, compounds derived from this structure demonstrated potency comparable to established chemotherapeutics like doxorubicin.

Compound Cell Line Tested Cytotoxicity Level
This compoundMCF-7 (breast cancer)High
This compoundHeLa (cervical cancer)Moderate
This compoundHT29 (colon cancer)High

Antibacterial Activity

Antibacterial Studies
this compound and its derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited strong activity against resistant strains.

Derivative Target Bacteria Activity Level
4-Hydroxy-6-nitro-2-phenylquinolineStaphylococcus aureusHigh
4-Hydroxy-6-methoxy-2-phenylquinolineE. coliModerate
4-Hydroxy-6-chloro-2-phenylquinolineNo significant activityN/A

Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of various quinoline derivatives against resistant bacterial strains. The results indicated that specific compounds could inhibit the growth of multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Effects

Mechanism and Research Findings
The anti-inflammatory properties of 6-nitro derivatives are being explored for their potential to treat inflammatory diseases. These compounds have been tested in vitro using cell-based assays to measure their effect on inflammatory markers such as cytokines.

In Vivo Studies
Preliminary results from animal models indicated significant reductions in markers of inflammation after treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Model Used Inflammatory Condition Result
Rat modelInduced arthritisSignificant reduction in paw swelling

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound, against various viral strains such as HIV and Zika virus. These compounds are being evaluated for their ability to inhibit viral replication and key viral enzymes.

Research Findings
Molecular docking studies have provided insights into the interaction between these derivatives and viral targets, indicating a promising avenue for antiviral drug development .

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

6-nitro-2-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10H

InChI Key

QGJPWQJZBMPMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-nitroquinoline (10.5 g, 50.4 mmol) (Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), phenylboronic acid (7.4 g, 60.4 mmol), palladium dichloride bis(triphenylphosphine) (0.70 g, 1.01 mmol) and barium hydroxide (38.1 g, 0.121 mol) in 200 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture is diluted with water, extracted with CH2Cl2 and evaporated, and the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate). Yield: 7.8 g (62%); IR (KBr): 3475, 3357, 1592, 1479 cm−1.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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